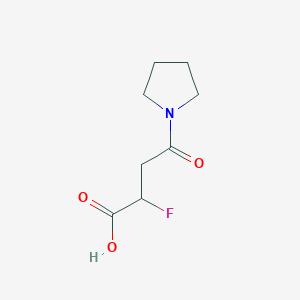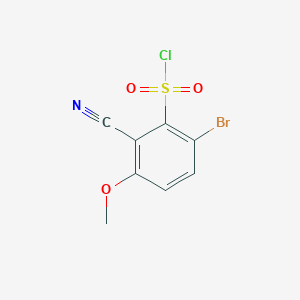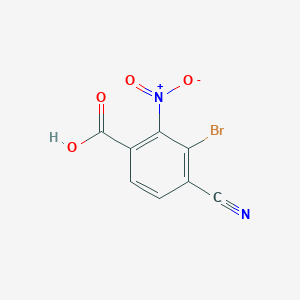
2-Fluor-4-oxo-4-(Pyrrolidin-1-yl)butansäure
Übersicht
Beschreibung
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C8H12FNO3 and its molecular weight is 189.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Der Pyrrolidinring, eine Kernstruktur in 2-Fluor-4-oxo-4-(Pyrrolidin-1-yl)butansäure, wird in der medizinischen Chemie aufgrund seiner Vielseitigkeit und biologischen Aktivität häufig verwendet. Er wird oft eingesetzt, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten. Der gesättigte fünfgliedrige Ring ermöglicht eine effiziente Erforschung des Pharmakophorraums und trägt maßgeblich zur Stereochemie von Molekülen bei .
Stereochemieforschung
Die verschiedenen Stereoisomere von Verbindungen, die den Pyrrolidinring enthalten, können aufgrund ihrer unterschiedlichen Bindungsweisen an enantioselektive Proteine zu unterschiedlichen biologischen Profilen führen. Dieser Aspekt ist entscheidend für die Entwicklung von Medikamentenkandidaten mit spezifischen gewünschten Wirkungen .
ADME/Tox-Optimierung
Die Einarbeitung heteroatomarer Fragmente wie des Pyrrolidinrings in Arzneistoffmoleküle ist eine strategische Wahl, um physikalisch-chemische Parameter zu verändern und optimale ADME/Tox-Ergebnisse (Absorption, Distribution, Metabolismus, Exkretion und Toxizität) für Medikamentenkandidaten zu erzielen .
Strukturelle Vielfalt in der chemischen Synthese
Die Nichtplanarität des Pyrrolidinrings, die auf ein Phänomen namens "Pseudorotation" zurückzuführen ist, erhöht die dreidimensionale Abdeckung von Molekülen. Diese strukturelle Vielfalt ist vorteilhaft bei der Erzeugung einer Vielzahl von biologisch aktiven Verbindungen .
Struktur-Wirkungs-Beziehungs-(SAR)-Studien
Der Einfluss sterischer Faktoren auf die biologische Aktivität ist ein zentrales Forschungsgebiet. Das Vorhandensein des Pyrrolidinrings in einem Molekül kann seine biologische Aktivität erheblich beeinflussen, was ihn zu einem interessanten Objekt in SAR-Studien macht, um die pharmakologischen Eigenschaften neuer Medikamentenkandidaten zu verstehen und vorherzusagen .
Synthetische Strategien für heterocyclische Verbindungen
Der Pyrrolidinring wird oft als Ausgangspunkt oder als Zwischenprodukt bei der Synthese komplexerer heterocyclischer Verbindungen verwendet. Seine Reaktivität und Fähigkeit, verschiedene chemische Transformationen zu durchlaufen, machen ihn zu einem wertvollen Gerüst in der organischen Synthese .
Modulation des biologischen Profils
Die räumliche Orientierung von Substituenten am Pyrrolidinring kann verändert werden, um das biologische Profil von Medikamentenkandidaten zu modulieren. Dies ist besonders wichtig bei der Entwicklung von Medikamenten mit gezielter Selektivität und minimalen Nebenwirkungen .
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific biological context and the presence of other functional groups in the molecule.
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on various factors, including its chemical structure, solubility, stability, and the route of administration. The compound contains a fluorine atom, which could potentially enhance its metabolic stability .
Biochemische Analyse
Biochemical Properties
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound interacts with enzymes such as sodium channel blockers, which are crucial in regulating ion flow in cells . The interaction between 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid and these enzymes involves binding to specific sites, leading to inhibition or modulation of enzyme activity. Additionally, this compound may interact with other biomolecules, including proteins and receptors, influencing their function and stability.
Cellular Effects
The effects of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect sodium channel activity, which in turn impacts cellular excitability and signal transduction . Furthermore, 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid may alter gene expression patterns by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, its interaction with sodium channel blockers results in the modulation of ion flow across cell membranes . Additionally, 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid may influence gene expression by binding to DNA or interacting with transcriptional machinery, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and regulation of cellular processes. At high doses, 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid can induce toxic or adverse effects, including disruption of cellular homeostasis and induction of apoptosis . Threshold effects have been observed, where specific concentrations of the compound lead to significant changes in biological activity.
Metabolic Pathways
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound may undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities . The involvement of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid in these pathways can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The interaction with transporters and binding proteins influences its localization and concentration within different tissues, affecting its biological activity and therapeutic potential.
Subcellular Localization
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid exhibits distinct subcellular localization patterns, which are crucial for its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . The subcellular localization of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid can influence its interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
2-fluoro-4-oxo-4-pyrrolidin-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO3/c9-6(8(12)13)5-7(11)10-3-1-2-4-10/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPJENJZUKKUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1484805.png)


![trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484809.png)

![trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484813.png)
![trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B1484814.png)



